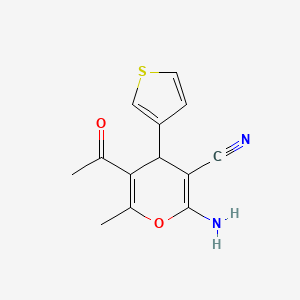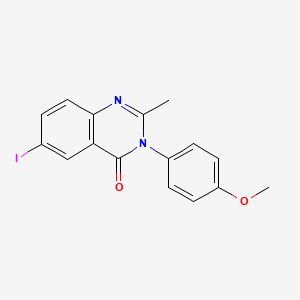
1-(3-nitrophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE is a synthetic organic compound that features a nitrophenyl group and a purinylsulfanyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Purine Derivatization: Functionalization of the purine ring to introduce the sulfanyl group.
Coupling Reaction: Formation of the ethanone linkage between the nitrophenyl and purinylsulfanyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction, but may include bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for 1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE would depend on its specific biological target. Generally, compounds with purine and nitrophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group might also play a role in binding to metal ions or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLMETHYL)-1-ETHANONE: Similar structure but with a methyl group instead of a sulfanyl group.
1-(3-AMINOPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE is unique due to the combination of its nitrophenyl and purinylsulfanyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H9N5O3S |
|---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone |
InChI |
InChI=1S/C13H9N5O3S/c19-10(8-2-1-3-9(4-8)18(20)21)5-22-13-11-12(15-6-14-11)16-7-17-13/h1-4,6-7H,5H2,(H,14,15,16,17) |
InChI Key |
KLEVHZCVRNHZSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11099443.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11099450.png)
![2-(4-iodophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11099454.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(2-chloro-5-iodophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11099465.png)

![6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11099479.png)

![Ethyl 5-(naphthalen-1-yl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11099503.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B11099506.png)
![N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline](/img/structure/B11099511.png)

![N-(1-{3-(4-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11099520.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11099523.png)
![1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione](/img/structure/B11099527.png)
